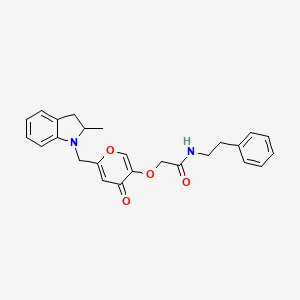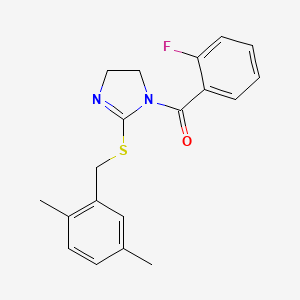
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a pyran ring, which is a six-membered ring with one oxygen atom, and an amide group, which is a common functional group in biochemistry and drug design .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole, pyran, and amide groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the indole ring is known to undergo electrophilic substitution reactions, while the amide group can participate in a variety of reactions, including hydrolysis and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents .科学的研究の応用
Phosphorylation and Cyclization Reactions
Phosphorylation of related compounds leads to the formation of novel phosphorus-containing heterocycles, such as 2,3-dihydro-4H-1,5,2-oxazaphosphinin-4-ones and 1,2-dihydro-3H-phosphindol-3-ones. Further cyclization can produce dihydrophosphindolo[3,2-c]pyrazoles, demonstrating the potential for creating new chemical entities with unique structures and properties (Chekotylo et al., 2003).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential applications in developing new antioxidant agents (Chkirate et al., 2019).
Vinylogous Michael Addition
The use of 3-alkylidene oxindoles (methyleneindolinones) in vinylogous Michael addition reactions demonstrates their role as electrophilic Michael acceptors. This application is crucial for synthesizing nitrogen heterocycles, contributing to medicinal chemistry and synthetic organic chemistry (Curti et al., 2012).
Synthesis of Polyhydroquinoline Scaffolds
Multicomponent cyclocondensation reactions involving related chemical structures have been developed to synthesize polyhydroquinoline scaffolds. These compounds have been evaluated for their antibacterial, antitubercular, and antimalarial activities, showing noticeable activities against first-line drugs (Sapariya et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-18-13-20-9-5-6-10-22(20)27(18)15-21-14-23(28)24(16-30-21)31-17-25(29)26-12-11-19-7-3-2-4-8-19/h2-10,14,16,18H,11-13,15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNZIVKRLNXSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2666752.png)
![N-{3-[5-(furan-2-yl)-1-(thiophen-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2666753.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2666754.png)
![4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2666760.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine](/img/structure/B2666762.png)
![1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2666763.png)


![N-(4-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2666766.png)
![ethyl 5-({[(2-chlorophenyl)formohydrazido]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2666767.png)
![Tert-butyl 4-[(5-ethoxycarbonylfuran-2-yl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]azepane-1-carboxylate](/img/structure/B2666768.png)
![2-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2666769.png)
![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)
